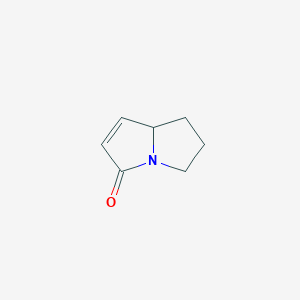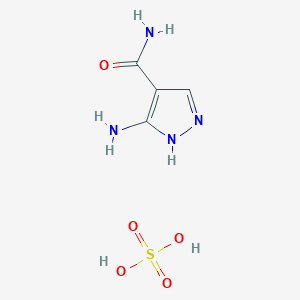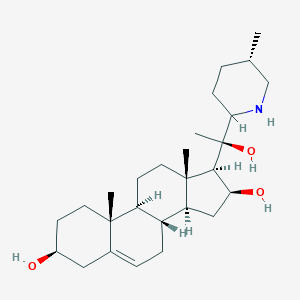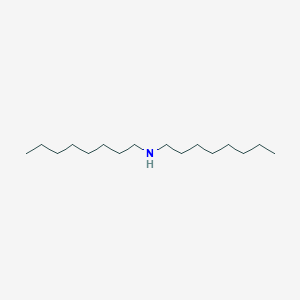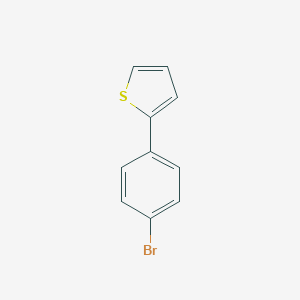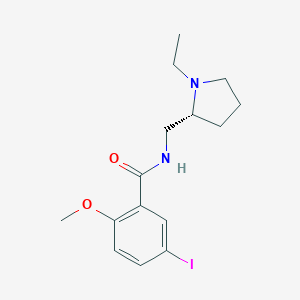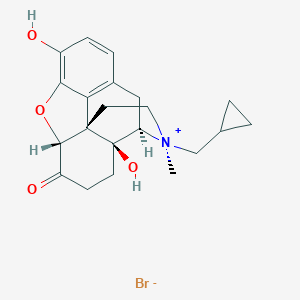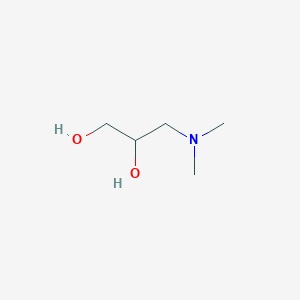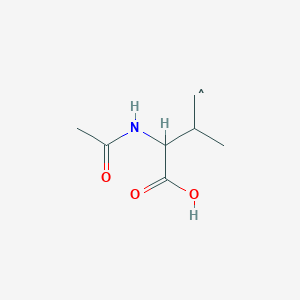
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is a chemical compound that has been studied extensively in the field of scientific research. It is a derivative of the amino acid glutamate and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) is not fully understood. However, it is believed to act as an inhibitor of glutamate receptors, which are involved in a variety of physiological processes, including learning and memory, and the regulation of neuronal excitability. By inhibiting these receptors, Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) may have neuroprotective effects and could potentially be used in the treatment of certain neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which may help to prevent the overstimulation of neurons that can lead to cell damage. It has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several potential future directions for research on Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)). One area of interest is its potential as a neuroprotective agent. Further studies could explore its effects on neuronal excitability and its potential use in the treatment of neurological disorders. Another area of interest is its anti-inflammatory effects, which could be further explored in the context of autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) and its potential uses in scientific research.
Métodos De Síntesis
The synthesis of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) involves the reaction of glutamate with propylamine and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound. This synthesis method has been well-established and is commonly used in scientific research laboratories.
Aplicaciones Científicas De Investigación
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) has been used in a variety of scientific research applications. It has been studied for its potential as a neuroprotective agent, as well as for its effects on the immune system. It has also been used in studies on the role of glutamate in the development of certain diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
114285-08-4 |
|---|---|
Nombre del producto |
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |
Fórmula molecular |
C7H12NO3 |
Peso molecular |
158.17 g/mol |
InChI |
InChI=1S/C7H12NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1H2,2-3H3,(H,8,9)(H,10,11) |
Clave InChI |
NNBRJMSCBPRBFT-UHFFFAOYSA-N |
SMILES |
CC([CH2])C(C(=O)O)NC(=O)C |
SMILES canónico |
CC([CH2])C(C(=O)O)NC(=O)C |
Sinónimos |
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



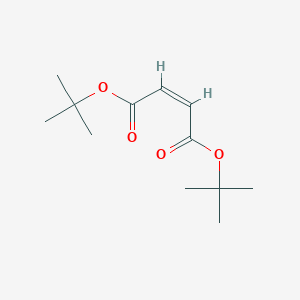
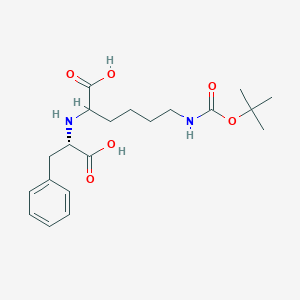
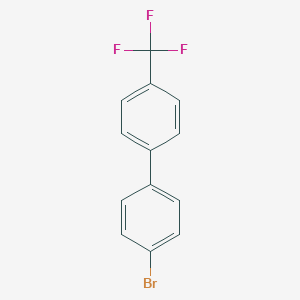
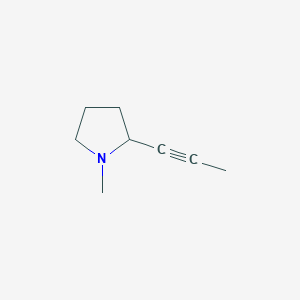
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
